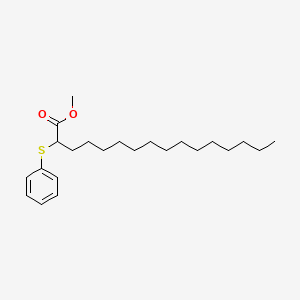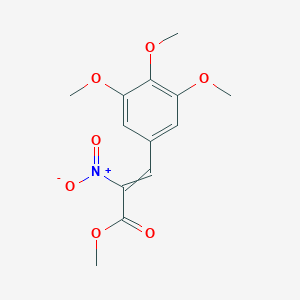![molecular formula C15H13Cl2NO4S B14332825 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of dichlorophenoxy and methylphenylsulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methylbenzenesulfonamide under controlled conditions. The process begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is achieved by adding chloroacetic acid to a sodium hydroxide solution, followed by the addition of phenol and adjustment of the pH to 11 using sodium bicarbonate. The mixture is then heated to 100°C for 40 minutes, and hydrochloric acid is added to adjust the pH to 4, resulting in the formation of 2,4-dichlorophenoxyacetic acid .
In the next step, 2,4-dichlorophenoxyacetic acid is reacted with 4-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, as well as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound mimics natural auxins, leading to abnormal growth and eventual death of dicotyledonous plants . The compound binds to auxin receptors, triggering a cascade of physiological responses, including altered gene expression, disrupted cell division, and increased ethylene production, ultimately resulting in plant senescence and death.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid:
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Another herbicidal compound with a similar dichlorophenoxy group.
2,4,4’-Trichloro-2’-hydroxydiphenyl ether:
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of both dichlorophenoxy and methylphenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C15H13Cl2NO4S |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(20,21)18-15(19)9-22-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
DFJMKIRLUTYLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



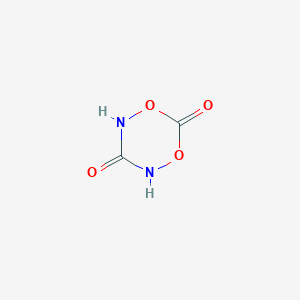
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
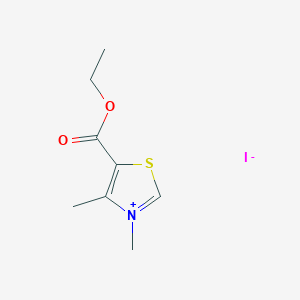

![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
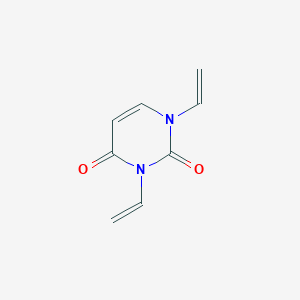
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
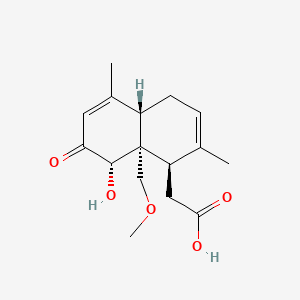
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
